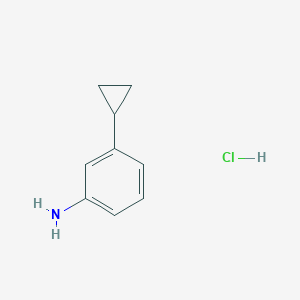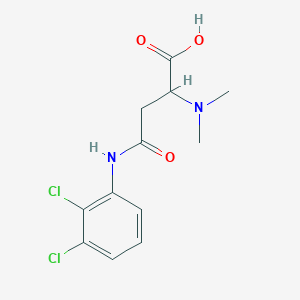
1-benzyl-4-bromo-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-benzyl-4-bromo-1H-pyrazol-5-ol is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives, which are structurally related to this compound, has been reported using a versatile template that can lead to several classes of compounds, including potential COX-2 inhibitors . Another method involves the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of bis(pyrazol-5-ols) through condensation reactions . Additionally, the synthesis of antipyrine-like derivatives, which share the pyrazole core, has been described, with the structures confirmed by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was characterized by X-ray diffraction, and its geometry was further analyzed using computational methods .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic systems. For instance, 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles are intermediates in the synthesis of pyrazolotriazoles . The ring closure and rearrangement of certain hydrazones can also lead to the formation of novel pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied using various analytical techniques. For example, the electrochemical behavior of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles was investigated using voltammetry to understand the influence of different substituents on the anodic oxidation mechanism . The thermal decomposition of pyrazole compounds has been studied by thermogravimetric analysis, and their molecular geometries and electronic structures have been optimized and calculated using ab-initio methods .
Scientific Research Applications
Potential COX-2 Inhibitors
One significant area of application is in the synthesis of potential COX-2 inhibitors, where derivatives of 1H-pyrazole-3-ol, closely related to 1-benzyl-4-bromo-1H-pyrazol-5-ol, have been utilized. These compounds have been explored for their selective inhibitory activity against COX-2, an enzyme involved in inflammation and pain, showcasing their potential in therapeutic interventions for conditions requiring anti-inflammatory action. The compounds exhibited good selectivity, with some showing promising results in inhibitory tests, suggesting their utility in developing new anti-inflammatory drugs (Patel et al., 2004).
Anti-Prostate Cancer Drugs
Another research application of related compounds involves the synthesis and evaluation of prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors. A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives was synthesized, showing potent inhibitory effects both in vitro and in vivo, presenting a novel approach towards anti-prostate cancer drug development. One of the synthesized compounds demonstrated significant efficacy in suppressing the growth of hormone-independent prostate cancer cells in mouse models, underscoring the therapeutic potential of these compounds in cancer treatment (Nakao et al., 2014).
Synthesis of Biologically Active Compounds
The versatility of this compound derivatives extends to the synthesis of a wide array of biologically active compounds. For instance, research has shown the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives with potential activity against A549 lung cancer cells. These compounds have been evaluated for their ability to inhibit cell growth, with specific derivatives showing enhanced efficacy, indicating their potential role in cancer therapeutics (Zhang et al., 2008).
Chemical Synthesis and Catalysis
Furthermore, the chemical structure of this compound facilitates its use in various synthetic and catalytic processes. For example, it has been used in the facile and efficient synthesis of arylmethylene bis(pyrazol-5-ols), showcasing its utility as a building block in organic synthesis. These reactions highlight the compound's versatility in constructing complex molecular architectures, which can be leveraged in the development of new materials and catalysts (Karimi-Jaberi et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-benzyl-4-bromo-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-9-6-12-13(10(9)14)7-8-4-2-1-3-5-8/h1-6,12H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAQOPUQNJFLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

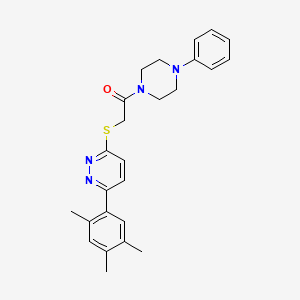
![2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2520110.png)

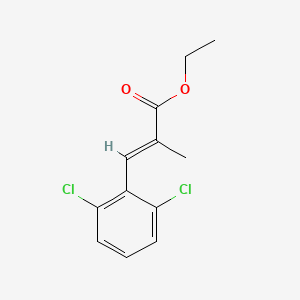
![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2520113.png)
![2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520114.png)
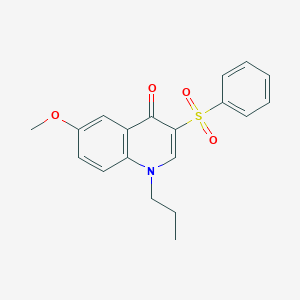
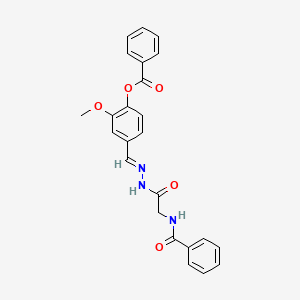

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B2520120.png)
![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)
